Fmoc-Hyp(Bom)-OH
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Overview
Description
The compound Fmoc-Hyp(Bom)-OH is a derivative used in peptide synthesis. It is a protected form of hydroxyproline, an amino acid that plays a crucial role in the stability of collagen. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a benzyloxymethyl (Bom) group protecting the hydroxyl group.
Mechanism of Action
Target of Action
Fmoc-Hyp(Bom)-OH is primarily used in the field of peptide synthesis . The main target of this compound is the peptide chain that is being synthesized . It interacts with the peptide chain by attaching to the C-terminal amino acid residue of the target peptide via its carboxyl group .
Mode of Action
The mode of action of this compound involves its interaction with the peptide chain during the process of solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the α-amino group during the initial resin loading . Once the coupling is completed, an organic base such as piperidine or 4-methylpiperidine is added to remove the Fmoc group . This allows the next amino acid in the sequence to be added .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) . This process involves the sequential addition of amino acids to a growing peptide chain . The Fmoc group protects the α-amino group of the amino acid during the coupling process, and is removed afterwards to allow the next amino acid to be added .
Pharmacokinetics
The efficiency of its use in peptide synthesis can be influenced by factors such as the concentration of the organic base used for fmoc deprotection, and the conditions under which the synthesis is carried out .
Result of Action
The result of the action of this compound is the successful addition of an amino acid to the growing peptide chain during SPPS . This contributes to the synthesis of the desired peptide sequence .
Action Environment
The action of this compound is influenced by the environment in which the peptide synthesis takes place . Factors such as the solvent used, the temperature, and the pH can all impact the efficiency of the synthesis process . Additionally, the stability of this compound can be affected by these environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Hyp(Bom)-OH typically involves the protection of hydroxyproline. The process begins with the protection of the hydroxyl group using the benzyloxymethyl (Bom) group. This is followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for the addition of reagents and the control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Hyp(Bom)-OH undergoes several types of chemical reactions, primarily during peptide synthesis. These include:
Deprotection Reactions: Removal of the Fmoc and Bom protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF). The Bom group can be removed using acidic conditions.
Coupling: Peptide bond formation is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated as a building block.
Scientific Research Applications
Chemistry: Fmoc-Hyp(Bom)-OH is widely used in the synthesis of peptides, particularly those that mimic the structure of collagen. It is also used in the development of novel peptide-based materials.
Biology: In biological research, this compound is used to study the role of hydroxyproline in protein stability and function. It is also used in the synthesis of peptides for structural and functional studies.
Medicine: In medicine, peptides synthesized using this compound are investigated for their potential therapeutic applications, including wound healing and tissue regeneration.
Industry: In the industrial sector, this compound is used in the production of peptide-based products, including cosmetics and biomaterials.
Comparison with Similar Compounds
Fmoc-Hyp(Trt)-OH: Another protected form of hydroxyproline, where the hydroxyl group is protected by a trityl (Trt) group.
Fmoc-Pro-OH: A protected form of proline, lacking the hydroxyl group present in hydroxyproline.
Uniqueness: Fmoc-Hyp(Bom)-OH is unique due to the presence of both Fmoc and Bom protecting groups, which provide selective protection and deprotection strategies during peptide synthesis. This makes it particularly useful for the synthesis of complex peptides where precise control over functional group reactivity is required.
Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O8/c1-28(2,3)39-26(35)30-13-12-29-25(34)38-17-14-23(24(32)33)31(15-17)27(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,29,34)(H,30,35)(H,32,33)/t17-,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVAFJSUWCTINJ-HXOBKFHXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187223-15-0 |
Source
|
Record name | 4[[[[2-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]ETHYL]AMINO]CARBONYL]OXY]-, 1-(9H-FLUOREN-9-YLMETHYL) ESTER (2S,4R)- 1,2-PYRROLIDINEDICARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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